Technical Whitepaper: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1)
Technical Whitepaper: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1), a heterocyclic ketone belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide synthesizes the available chemical, physical, and biological data for this specific molecule. It includes a proposed synthetic pathway with a detailed experimental protocol, a summary of its physical and chemical properties, and a discussion of its potential biological activities, particularly as an antimicrobial agent. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a white crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 19212-42-1 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 51-53°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [1] |
| Flash Point | 158.6°C | [1] |
| Solubility | 2300 ppm at 25°C | [1] |
| Density | 0.970 g/ml (20°C) | [1] |
Synthesis
A closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been synthesized from benzaldehyde oxime and ethyl acetoacetate. By substituting acetylacetone (pentane-2,4-dione) for ethyl acetoacetate, the target molecule, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, can be synthesized.
Proposed Synthetic Pathway
The proposed synthesis involves the in-situ generation of benzonitrile oxide from benzaldehyde oxime, which then undergoes a cycloaddition reaction with acetylacetone.
Caption: Proposed two-step synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and has not been experimentally validated.
Materials:
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Benzaldehyde oxime
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Acetylacetone (Pentane-2,4-dione)
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Chloramine-T trihydrate
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Ethanol
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in ethanol.
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Addition of Reactants: To this solution, add acetylacetone (1.2 eq).
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Initiation of Cycloaddition: Slowly add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol to the reaction mixture at room temperature. The addition should be dropwise to control the reaction temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
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Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone as a white crystalline solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity
While specific biological data for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is limited in peer-reviewed literature, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Antimicrobial Activity
Commercial suppliers indicate that this compound is used as a preservative and for controlling microbial fouling in various industrial applications, which strongly suggests it possesses antimicrobial properties.[1] The isoxazole ring is a key feature in several antibacterial and antifungal drugs. The mechanism of action for antimicrobial isoxazoles can vary, but often involves the inhibition of essential cellular processes in microorganisms.
| Potential Antimicrobial Activity | Target Microorganisms |
| Antibacterial | Gram-positive and Gram-negative bacteria |
| Antifungal | Various fungal species |
Other Potential Biological Activities
Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:
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Anti-inflammatory
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Analgesic
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Anticancer
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Antiviral
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Anticonvulsant
Further research is required to determine if 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone exhibits any of these other activities.
Experimental Workflows
Given the lack of specific published studies on this compound, the following are generalized workflows that would be applicable for its synthesis and biological evaluation.
Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Antimicrobial Screening Workflow
Caption: A generalized workflow for in vitro antimicrobial screening.
Conclusion
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a readily synthesizable isoxazole derivative with known physical properties and strong potential as an antimicrobial agent. The proposed synthetic route via a 1,3-dipolar cycloaddition offers a straightforward method for its preparation. While there is a lack of detailed, publicly available biological data for this specific compound, its structural similarity to other bioactive isoxazoles and its industrial applications as a preservative suggest that it is a promising candidate for further investigation in drug discovery and development, particularly in the field of antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis, comprehensive antimicrobial screening against a broad panel of pathogens, and elucidation of its mechanism of action.


